molecular formula C27H28N2O5S B10777056 (2-Sulfanyl-3-phenylpropanoyl)-phe-tyr

(2-Sulfanyl-3-phenylpropanoyl)-phe-tyr

Cat. No.: B10777056
M. Wt: 492.6 g/mol
InChI Key: GIVBBFGMRNXKPE-HJOGWXRNSA-N
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Description

N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-phenylalanyl-L-tyrosine is a dipeptide compound composed of two alpha-amino acids joined by a peptide bond. The compound has a molecular formula of C27H28N2O5S and a molecular weight of 492.587 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-phenylalanyl-L-tyrosine typically involves the coupling of protected amino acids followed by deprotection steps. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the desired dipeptide .

Industrial Production Methods

Industrial production of N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-phenylalanyl-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support and then cleaved from the support after synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-phenylalanyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-phenylalanyl-L-tyrosine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-phenylalanyl-L-tyrosine is unique due to the presence of both a sulfanyl group and a tyrosine residue, which confer distinct chemical and biological properties. The sulfanyl group allows for specific oxidation and reduction reactions, while the tyrosine residue provides opportunities for electrophilic aromatic substitution reactions .

Properties

Molecular Formula

C27H28N2O5S

Molecular Weight

492.6 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C27H28N2O5S/c30-21-13-11-20(12-14-21)16-23(27(33)34)29-25(31)22(15-18-7-3-1-4-8-18)28-26(32)24(35)17-19-9-5-2-6-10-19/h1-14,22-24,30,35H,15-17H2,(H,28,32)(H,29,31)(H,33,34)/t22-,23-,24-/m0/s1

InChI Key

GIVBBFGMRNXKPE-HJOGWXRNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)S

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)S

Origin of Product

United States

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